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molecular formula C11H17N B1582614 2,6-Diethyl-4-methylaniline CAS No. 24544-08-9

2,6-Diethyl-4-methylaniline

Cat. No. B1582614
M. Wt: 163.26 g/mol
InChI Key: OIXUMNZGNCAOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04194008

Procedure details

Using the same process, 4-methyl-2,6-diethylaniline and thiophosgene give 4-methyl-2,6-diethyl-phenyl isothiocyanate, boiling point 113°-116° C./1.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([CH2:9][CH3:10])[C:5]([NH2:6])=[C:4]([CH2:11][CH3:12])[CH:3]=1.[C:13](Cl)(Cl)=[S:14]>>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:11][CH3:12])[C:5]([N:6]=[C:13]=[S:14])=[C:7]([CH2:9][CH3:10])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(N)C(=C1)CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C(=C1)CC)N=C=S)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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